

Application Notes and Protocols for the Determination of Dithiocarbamates in Food Samples

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Compound of Interest

Compound Name: *Sodium dithiocarbamate*

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Introduction

Dithiocarbamates (DTCs) are a major class of organosulfur fungicides, including compounds like mancozeb, maneb, ziram, and thiram, widely used in agriculture to protect crops from fungal diseases.^[1] Due to their broad-spectrum activity and cost-effectiveness, their application is extensive on fruits, vegetables, and cereals.^[1] However, the presence of their residues in food commodities poses significant health concerns. DTCs and their metabolites, such as ethylenethiourea (ETU), have been linked to toxic effects, including neurotoxicity and endocrine disruption.^[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for DTCs in food products.^[2]

Analyzing DTCs is analytically challenging due to their inherent instability, low solubility in common organic solvents, and tendency to degrade in the presence of acidic plant juices.^{[2][3]} ^[4] Historically, and for many regulatory purposes, DTCs are analyzed as a group.^[1] The established method involves acid hydrolysis to a common moiety, carbon disulfide (CS₂), which is then quantified.^{[1][5]} This "sum method" lacks specificity, as it cannot distinguish between different DTCs with varying toxicities and can be prone to false positives from naturally occurring sulfur compounds in certain vegetables (e.g., Brassica species).^{[3][6]}

To overcome these limitations, modern analytical chemistry has shifted towards compound-specific methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][7] These methods allow for the individual identification and quantification of different DTCs, providing a more accurate assessment of toxicological risk.[1]

This document provides detailed protocols for both the traditional CS_2 -based gas chromatography (GC-MS) method and a modern, compound-specific LC-MS/MS approach for the determination of dithiocarbamates in food samples.

General Analytical Workflow

The determination of dithiocarbamates in food samples follows a structured workflow, from sample receipt to the final analytical report. The choice of analytical path, either the common moiety CS_2 method or a compound-specific method, dictates the specific procedures for extraction and analysis.

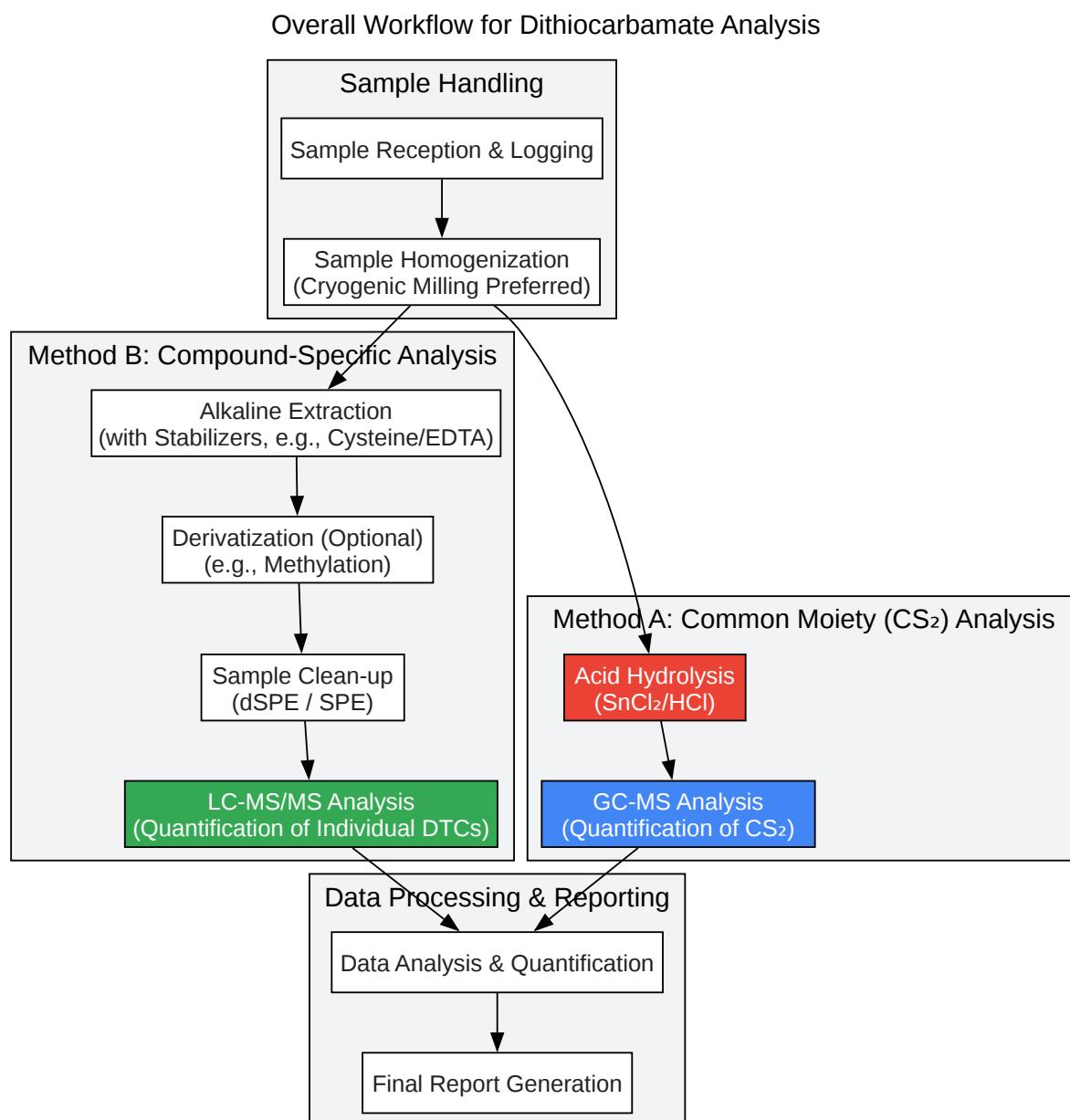
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Figure 1. General workflow for the analysis of dithiocarbamates in food samples.

Experimental Protocols

Protocol 1: Determination of Total Dithiocarbamates by Acid Hydrolysis and GC-MS

This method is based on the principle of converting all dithiocarbamate residues into carbon disulfide (CS_2) through acid hydrolysis, which is then extracted and quantified by GC-MS. It is a non-specific sum method widely used for regulatory compliance.[2][8]

1.1. Reagents and Materials

- Hydrolysis Reagent: Dissolve 75 g of tin(II) chloride (SnCl_2) in 5 L of 4 N hydrochloric acid (HCl).[8]
- Extraction Solvent: Isooctane, pesticide residue grade.
- Carbon Disulfide (CS_2) Standard: High purity standard for calibration.
- Thiram Standard: Used for recovery experiments.
- Deionized Water
- Reaction Vessels: 250 mL gas-tight, sealable glass bottles with screw caps and septa.[8]

1.2. Sample Preparation and Hydrolysis

- Weigh a 50 g ($\pm 1\%$) representative portion of the homogenized food sample into a 250 mL cleavage vessel.[8] For dry samples like cereals or nuts, add 45 mL of water.[8]
- Add 25 mL of isooctane to the vessel.[8]
- Add 150 mL of the hydrolysis reagent (SnCl_2/HCl). Immediately seal the vessel tightly.[8]
- Place the sealed vessel in a shaking water bath set to 80°C for 2 hours.[2][8] This step facilitates the chemical cleavage of DTCs to CS_2 and its simultaneous partitioning into the isooctane layer.[2][8]

- After 2 hours, remove the vessel and cool it rapidly to below 30°C in a cooling water bath or ice bath.[2][8]
- Allow the layers to separate. Carefully transfer a 1-2 mL aliquot of the upper isoctane layer into a GC vial for analysis.[2]

1.3. GC-MS Instrumental Conditions

- Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Injector: Splitless mode, 250°C.
- Column: e.g., Thermo Scientific TRACE TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature 40°C for 3 min, ramp at 10°C/min to 100°C, then ramp at 40°C/min to 280°C and hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 250°C, Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Target Ion for CS₂: m/z 76 (quantification), with m/z 78 as a qualifier.[9]

1.4. Calibration and Quantification Prepare a series of calibration standards by diluting the CS₂ stock solution in isoctane to cover the expected concentration range (e.g., 0.08 to 2.0 µg/mL). [8] For improved accuracy, matrix-matched standards should be prepared using the extract of a blank sample known to be free of DTCs. Calculate the final concentration of DTCs in the sample, expressed as mg CS₂/kg.[2]

Protocol 2: Compound-Specific Determination by LC-MS/MS

This protocol allows for the simultaneous determination of different DTC subclasses. It relies on a stabilizing extraction medium to prevent degradation, followed by highly selective and sensitive LC-MS/MS analysis.[7][10]

2.1. Reagents and Materials

- Extraction Buffer: Alkaline buffer, e.g., 0.1 M sodium hydrogen carbonate containing a stabilizing agent like DL-penicillamine or a cysteine-EDTA solution.[10][11]
- Derivatization Agent (Optional but common): Methyl iodide or dimethyl sulfate for methylation of DTCs.[11][12]
- QuEChERS Salts: Anhydrous magnesium sulfate ($MgSO_4$), sodium chloride (NaCl).
- dSPE Sorbent: PSA (primary secondary amine) for cleanup.
- Mobile Phase A: 10 mM Ammonia in water or 10 mM Ammonium Formate.[10]
- Mobile Phase B: Acetonitrile.
- DTC Standards: Analytical standards for target compounds (e.g., thiram, ziram, propineb, mancozeb).

2.2. Sample Preparation and Extraction

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of the alkaline extraction buffer. For methods involving derivatization, add the alkylating agent (e.g., methyl iodide) at this stage.[11]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and stabilization of the DTCs.
- Add QuEChERS salts (e.g., 4 g $MgSO_4$, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at >4000 rpm for 5 minutes.
- Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing $MgSO_4$ and PSA.

- Vortex for 30 seconds and centrifuge for 5 minutes.
- Filter the final extract through a 0.22 μm syringe filter into an LC vial.

2.3. LC-MS/MS Instrumental Conditions

- Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).
- Column: Sequent ZIC-pHILIC (150 mm x 2.1 mm, 5 μm) or equivalent HILIC column.[\[7\]](#)[\[10\]](#)
- Column Temperature: 40°C.
- Mobile Phase Gradient: A typical gradient starts with high organic content (e.g., 95% B), ramping down to increase the aqueous phase, suitable for separating the polar DTCs or their derivatives.
- Flow Rate: 0.3 mL/min.
- Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the target analytes.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each target DTC must be optimized.

2.4. Calibration and Quantification Prepare matrix-matched calibration curves for each target analyte to compensate for matrix effects. The use of stable isotope-labeled internal standards is highly recommended to improve accuracy and precision, especially given the potential instability of DTCs.[\[10\]](#)

Quantitative Data Summary

The performance of analytical methods for dithiocarbamates varies depending on the technique, analyte, and food matrix. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Performance Data for CS₂-Based GC Methods

Analyte (as CS ₂)	Food Matrix	Spiking Level (mg/kg)	Recovery (%)	LOQ (mg/kg)	Reference
Thiram	Grapes, Tomato, Potato	0.04 - 1.30 µg/g	79 - 104	0.04 µg/g	[2]
Mancozeb, Thiram, Ziram	Rice, Beans, Apple, Tomato	0.15 - 8.0	82 - 120	N/A	[13] [14]
Various DTCs	General Foods	N/A	72 - 120	0.01	[11]
Thiram	Blank Sample	0.4	70 - 120 (required range)	0.04 - 1.0	[8]

Table 2: Performance Data for Compound-Specific LC-MS/MS Methods

Analyte/Sub class	Food Matrix	Spiking Level (mg/kg)	Recovery (%)	LOQ (mg/kg)	Reference
DMDs, EBDs, PBDs	Grapes, Cucumber, Tomato	0.01 - 0.9	90 - 100	~0.05	[10]
DMDs, EBDs, PBDs	Tomatoes	0.05 - 1.0	97 - 101	~0.005	[7]
Propineb, Mancozeb, Thiram	Beer, Fruit Juice, Malt	< 7 µg/kg	92.2 - 112.6	< 6.97	[12]
Various DTCs	Fruits and Vegetables	N/A	> 78	0.02 - 0.5	[9] [15]

Note: DMDs = dimethyldithiocarbamates, EBDs = ethylenebis(dithiocarbamates), PBDs = propylenebis(dithiocarbamates), LOQ = Limit of Quantification, N/A = Not Available.

Conclusion

The choice of analytical method for dithiocarbamates in food samples depends on the specific objective. For regulatory monitoring where the total residue is defined as CS₂, the acid hydrolysis GC-MS method remains the standard.[1][5] However, for a more detailed and toxicologically relevant risk assessment, compound-specific LC-MS/MS methods are superior, offering the ability to quantify individual DTCs with high sensitivity and selectivity.[1] Proper sample preparation is critical for both approaches to ensure accurate and reproducible results, with cryogenic homogenization recommended to minimize enzymatic degradation and the use of stabilizing agents being essential for compound-specific analysis.[4][16]

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